2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] is a complex organic compound characterized by its unique structural features and potential biological activities. This compound incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties, alongside two aminoanthraquinone units. The molecular formula for this compound is C30H16N4O5, with a molecular weight of approximately 512.47 g/mol.
The compound is classified as a heterocyclic compound due to the presence of the oxadiazole ring. It has been studied in various contexts, particularly in medicinal chemistry, owing to the biological significance of oxadiazole derivatives which exhibit a range of pharmacological activities including antimicrobial and anticancer properties . The compound is also known by several synonyms such as Mikethrene Red F3B and Dycosthren Red F-3B .
The synthesis of 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] can be achieved through various methods. One notable approach involves the oxidative dimerization of urea followed by intramolecular cyclization to form the oxadiazole ring. This method is advantageous as it utilizes readily available starting materials and provides a straightforward one-step synthesis process .
The general procedure includes:
The molecular structure of 2,2'-(1,3,4-oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] features:
The structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties .
The mechanism of action for compounds containing the oxadiazole moiety often involves interactions with biological macromolecules such as proteins or nucleic acids. The presence of hydrogen bond donors and acceptors in the oxadiazole structure facilitates these interactions.
Research has shown that oxadiazoles can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic processes . Additionally, the aminoanthraquinone units may contribute to cytotoxic effects against cancer cells through mechanisms such as DNA intercalation or generation of reactive oxygen species.
Key physical and chemical properties include:
These properties suggest that the compound is relatively stable under standard conditions but may exhibit interesting behavior under specific environmental changes such as pH variations .
The potential applications of 2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE] are extensive:
The 1,3,4-oxadiazole ring system, a five-membered heterocycle featuring two nitrogen atoms and one oxygen atom (Chemical Formula: C₂H₂N₂O), represents a privileged scaffold in rational drug design. Its resonance energy (~167.4 kJ/mol) confers exceptional thermal stability, particularly when substituted at the 2-position, enabling robust integration into complex pharmacophores [3] [4]. This moiety exhibits weak basicity due to electron-deficient characteristics, while the presence of =N- sites allows conjugation and hydrogen bonding with biological targets—properties critical for receptor interaction [4].
Structurally, 1,3,4-oxadiazole serves as a bioisostere for ester and carboxylate groups, enhancing metabolic stability while retaining hydrogen-bonding capacity. This underpins its prevalence in therapeutics, exemplified by:
Table 1: FDA-Approved Drugs Containing 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Primary Target |
---|---|---|
Zibotentan | Anticancer | Endothelin A Receptor |
Raltegravir | Antiretroviral | HIV Integrase |
Tiodazosin | Antihypertensive | α1-Adrenergic Receptor |
Mechanistically, oxadiazoles inhibit enzymes through competitive or allosteric binding. For instance, oxadiazole derivatives exhibit potent inhibition of cyclooxygenase (COX; IC₅₀ = 0.94–5.00 µM), thymidylate synthase, and histone deacetylase (HDAC), disrupting nucleic acid synthesis and epigenetic regulation in malignancies [1] [3] [4]. Electrophilic substitution challenges at ring carbon atoms are mitigated by facile nucleophilic substitutions at halogenated positions, enabling synthetic diversification [4].
Anthraquinone (9,10-dioxoanthracene) derivatives constitute a structurally diverse class of polycyclic compounds with a 150-year application history. Naturally occurring in plants (Senna, Rubia), fungi, and insects, they feature a planar tricyclic quinone core enabling intercalation with biomolecules [4] [6]. Key applications include:
Table 2: Characteristic Spectral Signatures of Anthraquinones
Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (δ, ppm) |
---|---|---|
C=O (quinone) | 1665–1675 | - |
C-H (aromatic) | 3000–3100 | 7.80–8.50 (m) |
OH (hydroxy) | 3200–3400 | 10.00–13.00 (s) |
Functionalization at the 1-, 4-, 5-, and 8-positions modulates electron affinity and steric bulk. Aminoanthraquinones, specifically, exhibit bathochromic shifts in absorption spectra and enhanced DNA affinity, making them candidates for photodynamic therapy and anticancer development [6].
The hybridization strategy fuses 1,3,4-oxadiazole’s enzyme-inhibitory capacity with anthraquinone’s DNA-intercalative potential. The specific hybrid 2,2'-(1,3,4-Oxadiazole-2,5-diyl)bis[1-aminoanthraquinone] integrates these pharmacophores via covalent linkage at the oxadiazole 2- and 5-positions, creating a π-conjugated system with multifunctional bioactivity. Synergistic outcomes include:
Figure: Synergy Mechanism of 2,2'-(1,3,4-Oxadiazole-2,5-diyl)bis[1-aminoanthraquinone]
Oxadiazole Module: • Enzyme inhibition (e.g., Kinases, HDAC) • Hydrogen-bond acceptor Anthraquinone Module: • DNA intercalation • ROS generation Conjugated Bridge: • Extended π-system for DNA/RNA interaction • Redox activity amplification
Molecular docking simulations indicate the hybrid docks into kinase ATP pockets via oxadiazole–hinge region hydrogen bonds, while anthraquinone extends into the DNA major groove. This dual targeting circumvents compensatory pathway activation—a limitation of monotherapeutic agents [6]. Synthetic accessibility via cyclodeselenization or acylhydrazide cyclization further validates its drug development potential [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1